molecular formula C6H3BrIN3 B12840157 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12840157
M. Wt: 323.92 g/mol
InChI Key: CBYTYASZRFRVES-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a halogenated derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused heterocyclic system comprising a triazole ring fused to a pyridine ring.

The compound’s crystal structure is expected to follow trends observed in similar triazolopyridines: a planar fused-ring system with bond lengths indicating significant conjugation (e.g., elongated C–N bonds in the triazole ring) . Halogen substituents like bromine and iodine contribute to distinct electronic and steric properties, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H

InChI Key

CBYTYASZRFRVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as an oxidizing agent to facilitate the cyclization process . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis .

Industrial Production Methods

While detailed industrial production methods for 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine include N-chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the triazolopyridine core.

Major Products Formed

The major products formed from the reactions of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazolopyridine derivatives, while oxidation reactions can lead to the formation of oxidized products .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 6-bromo-3-iodo configuration differs from the 3-bromo-6-iodo isomer (CAS 2386091-94-5) in electronic distribution, impacting charge transfer and frontier molecular orbital (FMO) energies .
  • Lipophilicity : Cyclopropyl and methylthio groups improve LogP values, favoring membrane permeability, whereas pyridinyl substituents may reduce it due to increased polarity .

SAR Insights :

  • Electron-Deficient Cores : Halogens (Br, I) stabilize charge-transfer interactions in enzyme binding pockets .
  • Conformational Flexibility : Substituents like cyclopropyl or pyridinyl allow adaptive binding to targets, as seen in molecular docking studies .

Biological Activity

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
  • Molecular Formula : C6H3BrIN3
  • Molecular Weight : 323.92 g/mol
  • CAS Number : 459448-06-7

Recent studies indicate that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The inhibition of IDO1 can enhance immune responses against tumors and is a promising strategy in cancer immunotherapy .

Inhibition of IDO1

A study highlighted the effectiveness of a series of triazolo[4,3-a]pyridine derivatives in inhibiting IDO1 activity. The data presented in Table 1 demonstrate that these compounds exhibit sub-micromolar potency and excellent selectivity towards IDO1 compared to other heme-containing enzymes.

CompoundYield (%)IDO Inhibition (%) @ 10 μMIC50 (μM)
VS991±9.935±62.6±0.5
VS1087±18.342±92.8±0.9
VS1198±7.423±5-
VS12100±4.164±86.9±0.8
VS1395±7.153±70.9±0.02

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of these compounds against various cancer cell lines. The results indicate that certain derivatives exhibit significant cytotoxic effects at concentrations as low as 10 μM.

Case Studies

A notable case involved the use of a compound derived from the triazolo[4,3-a]pyridine scaffold in combination with other immunotherapeutic agents. This combination therapy demonstrated enhanced anti-tumor efficacy compared to monotherapy, suggesting synergistic effects that warrant further investigation .

Research Findings

Research has shown that modifications to the triazolo ring can significantly impact the biological activity of these compounds. For instance, the introduction of hydrophobic substituents enhances binding affinity to IDO1, while specific substitutions can lead to a complete loss of activity .

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